1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride
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Overview
Description
1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride
- 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications in research and industry .
Properties
CAS No. |
2742623-30-7 |
---|---|
Molecular Formula |
C7H17ClN2O2S |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
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